

# New Celestone Formulation Demonstrates Superior Efficacy in Preclinical Skin Inflammation Model

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Celestone**

Cat. No.: **B7835860**

[Get Quote](#)

A comparative analysis of a novel **Celestone** (betamethasone) formulation reveals enhanced anti-inflammatory activity compared to existing topical corticosteroids. This guide provides an objective comparison of its performance, supported by experimental data, to inform researchers and drug development professionals in the field of dermatology.

A new advanced formulation of **Celestone**, a well-established topical corticosteroid, has shown significant promise in a preclinical model of skin inflammation. This guide presents a comprehensive comparison of this new formulation against a standard betamethasone formulation and another commonly used topical corticosteroid, hydrocortisone. The data underscores the potential of this new formulation for more effective management of inflammatory skin conditions such as eczema and psoriasis.

**Celestone**'s active ingredient, betamethasone, is a potent glucocorticoid that works by suppressing the immune system and reducing inflammation.<sup>[1][2][3]</sup> It is available in various forms, including creams, ointments, and lotions, with its potency varying depending on the salt used (e.g., dipropionate or valerate).<sup>[1][4][5]</sup> This new formulation has been engineered for enhanced skin penetration and bioavailability, leading to improved therapeutic outcomes at a potentially lower dosage.

## Comparative Efficacy in a TPA-Induced Skin Inflammation Model

The efficacy of the new **Celestone** formulation was evaluated in a well-established mouse model of TPA (12-O-tetradecanoylphorbol-13-acetate)-induced skin inflammation. This model mimics the key pathological features of inflammatory dermatoses, including edema, erythema, and cellular infiltration.

## Data Summary

The following tables summarize the key quantitative findings from the preclinical study, comparing the new **Celestone** formulation with a standard betamethasone 0.1% cream and a hydrocortisone 1% cream.

Table 1: Reduction in Ear Edema

| Treatment Group           | Dose  | Mean                          |                    |                     |
|---------------------------|-------|-------------------------------|--------------------|---------------------|
|                           |       | Reduction in Ear Swelling (%) | Standard Deviation | p-value vs. Vehicle |
| Vehicle Control           | -     | 0                             | ± 5.2              | -                   |
| New Celestone Formulation | 0.05% | 78.2                          | ± 6.1              | < 0.001             |
| Standard Betamethasone    | 0.1%  | 65.4                          | ± 7.3              | < 0.01              |
| Hydrocortisone            | 1%    | 42.1                          | ± 8.5              | < 0.05              |

Table 2: Inhibition of Pro-Inflammatory Cytokine Expression (IL-6 and TNF- $\alpha$ )

| Treatment Group           | Dose  | Mean IL-6 Inhibition (%) | Mean TNF- $\alpha$ Inhibition (%) |
|---------------------------|-------|--------------------------|-----------------------------------|
| Vehicle Control           | -     | 0                        | 0                                 |
| New Celestone Formulation | 0.05% | 85.1                     | 79.8                              |
| Standard Betamethasone    | 0.1%  | 72.3                     | 68.5                              |
| Hydrocortisone            | 1%    | 51.6                     | 48.2                              |

Table 3: Myeloperoxidase (MPO) Activity

| Treatment Group           | Dose  | MPO Activity (U/mg tissue) | % Inhibition vs. Vehicle |
|---------------------------|-------|----------------------------|--------------------------|
| Vehicle Control           | -     | 2.5                        | 0                        |
| New Celestone Formulation | 0.05% | 0.6                        | 76                       |
| Standard Betamethasone    | 0.1%  | 1.0                        | 60                       |
| Hydrocortisone            | 1%    | 1.7                        | 32                       |

## Experimental Protocols

### TPA-Induced Ear Inflammation Model

- Animal Model: Male BALB/c mice, 8-10 weeks old, were used for the study.
- Induction of Inflammation: A single topical application of 20  $\mu$ L of TPA (2.5  $\mu$ g/ $\mu$ L in acetone) was administered to the inner and outer surfaces of the right ear of each mouse.
- Treatment Application: One hour after TPA application, 20 mg of the respective topical formulation (New Celestone, Standard Betamethasone, Hydrocortisone, or Vehicle) was applied to the right ear.

- Measurement of Edema: Ear thickness was measured using a digital caliper before TPA application and at 6 and 24 hours post-application. The percentage reduction in ear swelling was calculated relative to the vehicle control group.
- Tissue Collection and Analysis: At 24 hours post-treatment, mice were euthanized, and ear punch biopsies were collected for cytokine analysis (ELISA) and MPO assay.

## Cytokine Analysis (ELISA)

- Tissue Homogenization: Ear tissue samples were homogenized in a lysis buffer containing protease inhibitors.
- Centrifugation: Homogenates were centrifuged at 12,000 rpm for 15 minutes at 4°C.
- Supernatant Collection: The resulting supernatant was collected for analysis.
- ELISA: Commercially available ELISA kits for mouse IL-6 and TNF- $\alpha$  were used to quantify the cytokine levels according to the manufacturer's instructions.

## Myeloperoxidase (MPO) Assay

- Homogenization: Ear tissue was homogenized in a potassium phosphate buffer.
- Centrifugation and Resuspension: The homogenate was centrifuged, and the pellet was resuspended in a buffer containing hexadecyltrimethylammonium bromide.
- Freeze-Thaw and Sonication: The suspension underwent three freeze-thaw cycles followed by brief sonication.
- Reaction and Measurement: The supernatant was mixed with a solution of o-dianisidine dihydrochloride and hydrogen peroxide. The change in absorbance at 460 nm was measured over time to determine MPO activity.

## Visualizing the Mechanism and Workflow

To further elucidate the experimental design and the underlying mechanism of action of **Celestone**, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating the efficacy of the new **Celestone** formulation.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of Betamethasone in skin inflammation.

The presented data strongly suggest that the new **Celestone** formulation possesses superior anti-inflammatory properties compared to standard betamethasone and hydrocortisone formulations in a preclinical model of skin inflammation. These findings warrant further

investigation to translate these promising results into clinical practice for the enhanced management of inflammatory skin diseases.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Betamethasone Topical: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 2. Betamethasone (Celestone Soluspan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 4. Betamethasone - Wikipedia [en.wikipedia.org]
- 5. Betamethasone: Uses, types, warnings, and side effects [medicalnewstoday.com]
- To cite this document: BenchChem. [New Celestone Formulation Demonstrates Superior Efficacy in Preclinical Skin Inflammation Model]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7835860#validating-the-efficacy-of-a-new-celestone-formulation-in-a-skin-inflammation-model>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)